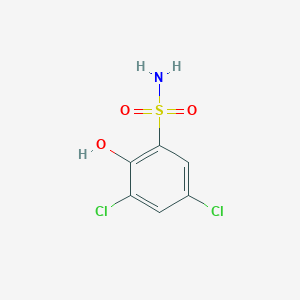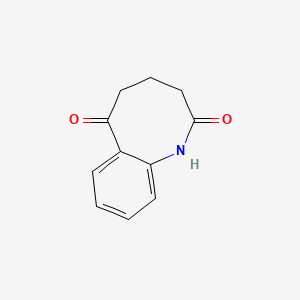
Heptamethylenimine hydrochloride
Overview
Description
Heptamethylenimine hydrochloride is a chemical compound with the molecular formula C7H16ClN . It is used in various applications, including as a reagent in chemical reactions .
Molecular Structure Analysis
This compound has a molecular structure represented by the formula C7H16ClN . This indicates that it contains seven carbon atoms, sixteen hydrogen atoms, one nitrogen atom, and one chlorine atom .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature. It has a refractive index of 1.471 (lit.), a boiling point of 51-53 °C/15 mmHg (lit.), and a density of 0.896 g/mL at 25 °C (lit.) .Scientific Research Applications
1. Mode of Action in Pharmacology
Heptaminol hydrochloride, a closely related compound to Heptamethylenimine hydrochloride, is primarily utilized for treating orthostatic hypotension. It has been studied for its mode of action, particularly its interaction with catecholamines. Experimental approaches indicate that in rats, it prevents orthostatic hypotension and increases noradrenaline plasma concentration. Moreover, it acts as a competitive inhibitor of noradrenaline uptake in bovine chromaffin cells. These properties may partially explain its antihypotensive effect. Additionally, its cardiotonic effect, as studied through nuclear magnetic resonance spectroscopy, suggests a potential role in modulating internal pH, possibly via stimulating the Na+/H+ exchange (Pourrias, 1991).
2. Use in Septic Shock Management
Heptaminol hydrochloride has been evaluated for its impact on patients with septic shock requiring adrenergic support. A study including 49 nonconsecutive patients showed that Heptamyl administration was associated with a quicker decrease in the doses of dopamine and norepinephrine compared to a control group. This led to a significantly faster weaning from these catecholamines, indicating its potential utility in septic shock management (Bahloul et al., 2012).
3. Synthesis and Optical Properties in Bioanalytical Applications
Heptamethine cyanine dyes, structurally related to this compound, are of significant interest in bioanalytical and imaging applications. A study synthesized a series of these dyes and analyzed their optical properties like molar absorptivity, fluorescence, and quantum yield. These findings are essential for their use in bioanalytical applications, particularly in binding affinity studies, such as with human serum albumin (HSA) (Levitz, Marmarchi & Henary, 2018).
Safety and Hazards
Heptamethylenimine hydrochloride is classified as a flammable liquid and vapor. It can cause severe skin burns and eye damage. Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces, and wearing protective gloves, protective clothing, eye protection, and face protection .
properties
IUPAC Name |
azocane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-2-4-6-8-7-5-3-1;/h8H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLGMRJLTUALLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCNCCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50190026 | |
| Record name | Heptamethylenimine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50190026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36520-41-9 | |
| Record name | Azocine, octahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36520-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptamethylenimine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036520419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octahydroazocine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400414 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Heptamethylenimine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50190026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HEPTAMETHYLENIMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49J2UIC94Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methylidene]-2-(4-methoxyphenoxy)acetamide](/img/structure/B1655361.png)
![2-Methoxy-4-[2-(methylamino)ethyl]phenol;hydrochloride](/img/structure/B1655362.png)


![Phenacyl 2-[3-[(2,6-dichlorophenyl)methyl]-4-methyl-2-oxochromen-7-yl]oxyacetate](/img/structure/B1655369.png)
![N-[1-(2-methylanilino)-1-oxopropan-2-yl]adamantane-1-carboxamide](/img/structure/B1655370.png)
![N-[1-(4-methoxyanilino)-1-oxopropan-2-yl]adamantane-1-carboxamide](/img/structure/B1655371.png)


![2,4-Dichloro-1-[(2,4-dichlorophenoxy)methoxy]benzene](/img/structure/B1655378.png)



